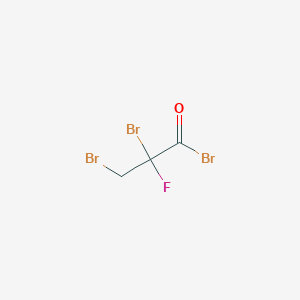
Propanoyl bromide, 2,3-dibromo-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoyl bromide, 2,3-dibromo-2-fluoro- is an organobromine compound with the molecular formula C3H3Br2FO It is a derivative of propanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine and fluorine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl bromide, 2,3-dibromo-2-fluoro- typically involves the bromination and fluorination of propanoic acid derivatives. One common method is the bromination of 2,3-dibromopropanoic acid followed by fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of propanoyl bromide, 2,3-dibromo-2-fluoro- may involve large-scale bromination and fluorination processes. These processes are typically carried out in specialized reactors designed to handle the corrosive nature of bromine and fluorine reagents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoyl bromide, 2,3-dibromo-2-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted propanoic acids, amides, or thiols.
Oxidation: Products include dibromo-fluoroacetic acid or dibromo-fluoroacetone.
Reduction: Products include less substituted propanoic acid derivatives.
Applications De Recherche Scientifique
Propanoyl bromide, 2,3-dibromo-2-fluoro- has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mécanisme D'action
The mechanism of action of propanoyl bromide, 2,3-dibromo-2-fluoro- involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances the compound’s electrophilicity, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-2-fluoropropanoic acid: Similar in structure but lacks the propanoyl group.
2,3-Dibromo-2-fluorobutane: Similar in having bromine and fluorine atoms but differs in the carbon chain length.
2,3-Dibromo-2-fluoropropanol: Similar in having bromine and fluorine atoms but contains a hydroxyl group instead of a carbonyl group.
Uniqueness
Propanoyl bromide, 2,3-dibromo-2-fluoro- is unique due to the presence of both bromine and fluorine atoms on the same carbon chain, which imparts distinct reactivity and chemical properties. This combination of halogens makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
96625-73-9 |
|---|---|
Formule moléculaire |
C3H2Br3FO |
Poids moléculaire |
312.76 g/mol |
Nom IUPAC |
2,3-dibromo-2-fluoropropanoyl bromide |
InChI |
InChI=1S/C3H2Br3FO/c4-1-3(6,7)2(5)8/h1H2 |
Clé InChI |
PRMZXHPJKQJSSR-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)Br)(F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


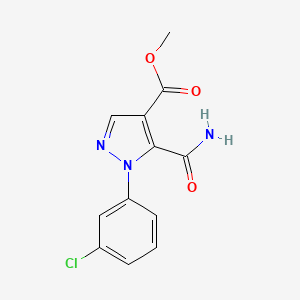
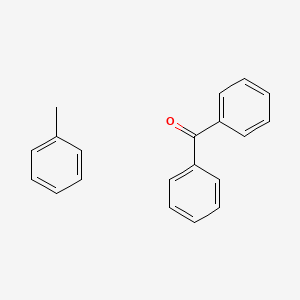
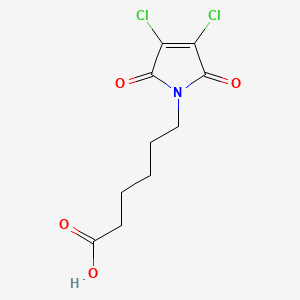

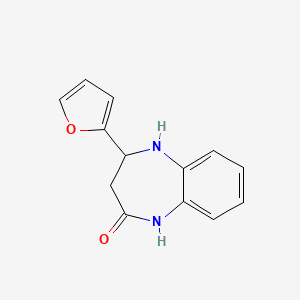
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)

![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
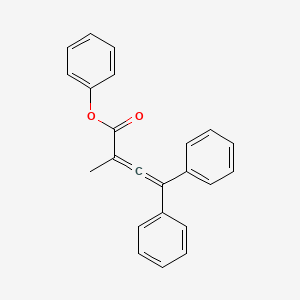
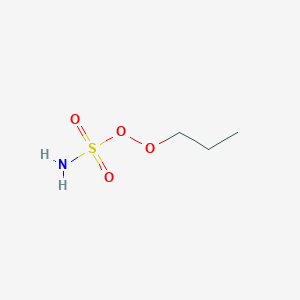
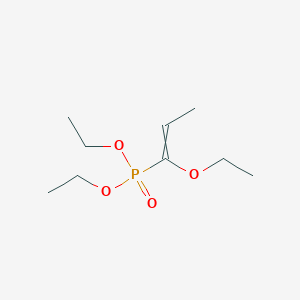
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
